An In-depth Technical Guide to Methyl 2-bromothiophene-3-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 2-bromothiophene-3-carboxylate: Properties, Synthesis, and Applications
Introduction
Methyl 2-bromothiophene-3-carboxylate is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the thiophene ring, the electron-withdrawing carboxylate group, and the reactive bromine atom, make it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physical and chemical properties, a validated synthetic protocol, and an exploration of its applications, particularly in the realm of pharmaceutical and materials science research. For researchers and drug development professionals, a thorough understanding of this reagent is essential for leveraging its synthetic potential.
The compound, identified by the CAS Number 76360-43-5, possesses the molecular formula C₆H₅BrO₂S.[1][2] Its structure is foundational for creating a variety of substituted thiophenes, which are core motifs in numerous biologically active compounds and functional organic materials.[3][4]
Core Physical and Chemical Properties
The utility of a synthetic intermediate is fundamentally dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and handling procedures. The properties of Methyl 2-bromothiophene-3-carboxylate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-bromothiophene-3-carboxylate | [1] |
| CAS Number | 76360-43-5 | [1][5] |
| Molecular Formula | C₆H₅BrO₂S | [1][2] |
| Molecular Weight | 221.07 g/mol | [1][5] |
| Appearance | Light-yellow liquid | [6] |
| Boiling Point | 240.9 ± 20.0 °C at 760 mmHg | [5] |
| 114-115 °C at 4 Torr | [7] | |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| 1.662 ± 0.06 g/cm³ | [7] | |
| Solubility | Very slightly soluble in water (0.6 g/L at 25 °C, calculated) | [7] |
| Flash Point | 99.5 ± 21.8 °C | [5][7] |
| Refractive Index | 1.577 | [5] |
| Topological Polar Surface Area | 54.5 Ų | [1] |
| LogP | 2.27 | [5] |
Spectroscopic Profile: An Interpretive Analysis
Spectroscopic data is crucial for the unambiguous identification and quality control of chemical compounds. Below is an expert interpretation of the expected spectral data for Methyl 2-bromothiophene-3-carboxylate, reflecting the causality between molecular structure and spectral output.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the thiophene ring protons, appearing as doublets due to mutual coupling. The proton at the C5 position will be downfield from the proton at the C4 position. The methyl ester protons will present as a sharp singlet around 3.8-3.9 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum will display six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The carbon atom attached to the bromine (C2) will also be significantly shifted.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a definitive tool for confirming the elemental composition. A key diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The exact mass is calculated as 219.91936 Da.[1]
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Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. Additional bands corresponding to C-H, C=C (aromatic), and C-O stretching will also be present.
Validated Synthesis Protocol: Esterification of 2-Bromo-3-thiophenecarboxylic Acid
Trustworthy protocols are self-validating systems. This procedure for the synthesis of Methyl 2-bromothiophene-3-carboxylate incorporates in-process checks and clear endpoints, ensuring reproducibility. The most direct method is the Fischer esterification of the corresponding carboxylic acid.
Causality: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (like H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester. Using excess methanol drives the equilibrium towards the product side, maximizing the yield.
Figure 1: Step-by-step workflow for the synthesis of Methyl 2-bromothiophene-3-carboxylate.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask charged with 2-bromo-3-thiophenecarboxylic acid (1.0 eq), add an excess of methanol (10-20 eq). Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as the catalyst.
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Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C).
-
Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting carboxylic acid. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure light-yellow liquid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, MS, and IR spectroscopy as described in the previous section.
Chemical Reactivity and Synthetic Applications
The synthetic value of Methyl 2-bromothiophene-3-carboxylate lies in the distinct reactivity of its functional groups. The C-Br bond at the 2-position is particularly susceptible to participation in metal-catalyzed cross-coupling reactions. This reactivity is central to its role in drug discovery and materials science.[8] Thiophene derivatives are known to exhibit a range of biological activities, and this compound serves as a key intermediate for creating novel therapeutic agents.[3]
Key Reactions:
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Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.
-
Stille Coupling: Coupling with organostannanes, also palladium-catalyzed, to create new C-C bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium catalyst.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Figure 2: A representative Suzuki coupling reaction utilizing Methyl 2-bromothiophene-3-carboxylate.
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. Methyl 2-bromothiophene-3-carboxylate is associated with several hazards that necessitate careful handling.
-
GHS Hazard Statements: According to safety data, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Handling Precautions:
-
Always handle this chemical within a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10]
-
Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Conclusion
Methyl 2-bromothiophene-3-carboxylate is a high-value synthetic intermediate with well-defined physical and spectroscopic properties. Its strategic importance stems from the reactivity of the C-Br bond, which allows for facile derivatization through modern cross-coupling methodologies. The protocols and data presented in this guide offer researchers and drug development professionals a comprehensive resource for the effective and safe utilization of this versatile building block in their synthetic endeavors.
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The Royal Society of Chemistry (n.d.). Supporting Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Synthesis: The Biological Activity and Potential of Methyl 2,5-dibromothiophene-3-carboxylate. Retrieved from [Link]
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MDPI (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
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